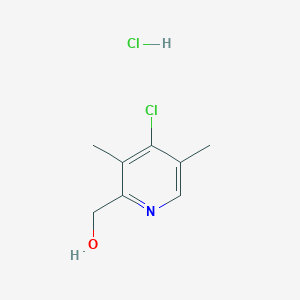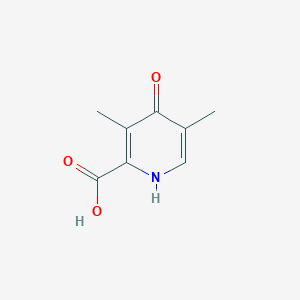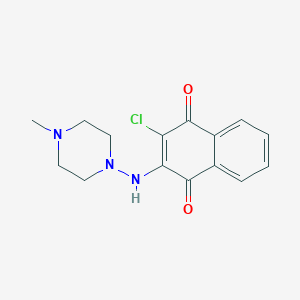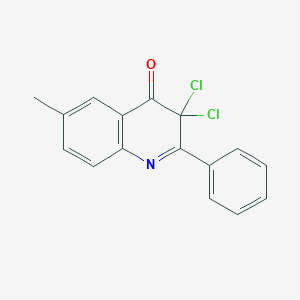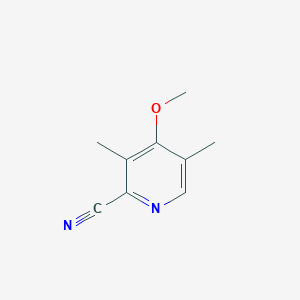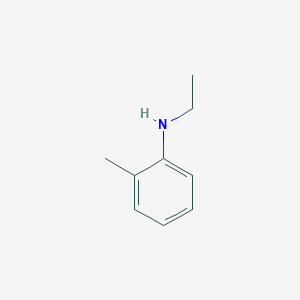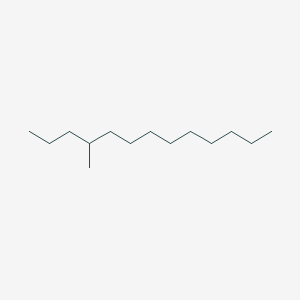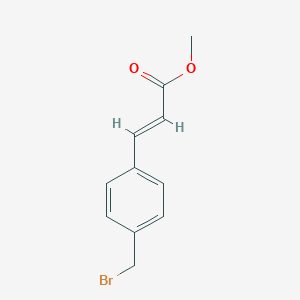
Methyl 3-(4-bromomethyl)cinnamate
Vue d'ensemble
Description
Methyl 3-(4-bromomethyl)cinnamate is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 . It is used in the field of organic chemistry . This compound is an intermediate of Ozagrel, a synthetic pharmaceutical API .
Synthesis Analysis
This compound can be synthesized from 4-Methylcinnamic acid . A new and efficient electro-organic method for the synthesis of methyl cinnamate derivatives via the Heck reaction under green conditions has been reported . This method offers several significant advantages such as eliminating the need for toxic catalysts, allowing for the use of a broad range of functional groups, demonstrating exceptional selectivity and efficiency, and being easily scalable .Molecular Structure Analysis
The IUPAC name of this compound is methyl (2E)-3-[4-(bromomethyl)phenyl]-2-propenoate . The InChI code is 1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+ .Chemical Reactions Analysis
This compound is used in the synthesis of p-, m-, and ο-bis-(2-chloroethyl)aminomethylcinnamic acid hydrochloride and their esters as inhibitors .Physical And Chemical Properties Analysis
This compound has a melting point of 62-63 °C and a predicted boiling point of 333.9±22.0 °C . Its predicted density is 1.418±0.06 g/cm3 . It is soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique
Bioactivity and Molecular Mechanisms
Methyl cinnamate, a derivative related to Methyl 3-(4-bromomethyl)cinnamate, has been studied for its bioactivity and molecular mechanisms. It's noted for antimicrobial and tyrosinase inhibitor activities. In 3T3-L1 preadipocytes, Methyl cinnamate showed an inhibitory effect on adipogenesis, suggesting potential therapeutic applications in obesity and related metabolic disorders. The study revealed that this inhibition is mediated through the CaMKK2-AMPK signaling pathway, presenting a molecular insight into its antiadipogenic activity (Chen et al., 2012).
Chemical Synthesis and Applications
Methyl 3-O-p-methoxybenzyl-beta-D-xylopyranoside, another related compound, was used as a novel hinge-type tether for a [2 + 2] cycloaddition of cinnamate. The study explored the conformational dynamics of the sugar ring to assist the approach of cinnamates, leading to the formation of methyl beta-, delta-, and xi-truxinates. This highlights the compound's utility in organic synthesis and potential applications in chemical manufacturing (Yuasa et al., 2006).
Biocatalysis and Optimization
In a study on the production of octyl cinnamate, Methyl cinnamate was used as a starting material. The process utilized ultrasonic assistance combined with rotary evaporation under vacuum, showing that this method was superior to conventional methods. The study optimized the operation parameters, demonstrating the efficient synthesis of octyl cinnamate and providing insights into industrial-scale production of esters (Tsai et al., 2022).
Photodynamics Studies
Methyl cinnamate was the subject of a photodynamics study. Time-resolved experiments in the gas phase and cyclohexane solution environment indicated that trans–cis isomerisation is preserved even in complex environments. These findings are crucial for understanding the photophysical behavior of cinnamates and their potential applications in material sciences and photopharmacology (Krokidi et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 3-(4-bromomethyl)cinnamate is a synthetic compound that has been used in the synthesis of p-, m-, and ο-bis-(2-chloroethyl)aminomethylcinnamic acid hydrochloride and their esters as inhibitors
Mode of Action
It is known that the compound interacts with its targets to exert its inhibitory effects
Biochemical Pathways
This compound is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .
Pharmacokinetics
The compound is a solid at room temperature and has a predicted boiling point of 333.9±22.0 °C . It is soluble in chloroform, DMSO, ethyl acetate, and methanol , which could potentially influence its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound may be sensitive to temperature and oxygen exposure.
Propriétés
IUPAC Name |
methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCGGBALFGALF-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946-99-6, 88738-86-7 | |
| Record name | 2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (E)-4-(Bromomethyl)cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 3-(4-bromomethyl)cinnamate in the synthesis of Ozagrel methyl ester?
A1: this compound serves as a crucial intermediate in the synthesis of Ozagrel methyl ester []. According to the research, it is reacted with imidazole to yield the desired Ozagrel methyl ester. This two-step process, starting from methyl 4-methylcinnamate, offers a potentially advantageous route for Ozagrel methyl ester production.
Q2: Are there alternative synthetic routes to Ozagrel methyl ester that do not involve this compound?
A2: While the provided abstract focuses specifically on a synthetic method utilizing this compound [], it does not delve into alternative synthetic routes for Ozagrel methyl ester. Further research in chemical literature would be needed to explore other potential synthesis pathways.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
